Cas no 2375178-76-8 (tert-butyl N-(5-formylnorpinan-1-yl)carbamate)

tert-butyl N-(5-formylnorpinan-1-yl)carbamate は、有機合成において重要な中間体として利用される化合物です。ノルピナン骨格にホルミル基とtert-ブトキシカルボニル(Boc)保護基を有しており、官能性の高い特性を示します。Boc基はアミン保護基として優れた安定性と選択的反応性を備え、後段の脱保護工程が温和な条件で行える利点があります。ホルミル基はアルデヒドとしての反応性に加え、さらに誘導体化可能な点が特徴です。この化合物は医薬品中間体や精密有機合成において、多段階反応におけるキーインターメディエートとしての応用が期待されます。特に立体選択的反応や不斉合成において有用な構造ユニットを提供します。

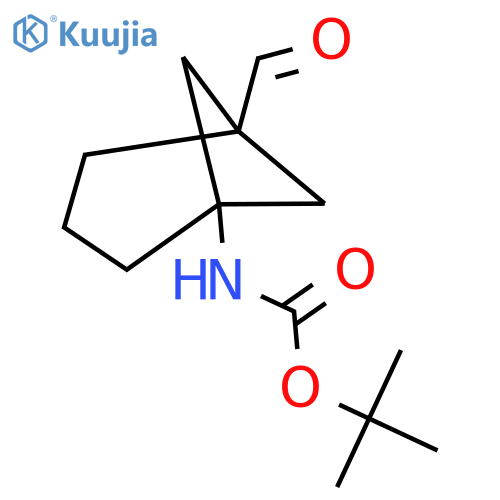

2375178-76-8 structure

商品名:tert-butyl N-(5-formylnorpinan-1-yl)carbamate

CAS番号:2375178-76-8

MF:C13H21NO3

メガワット:239.310744047165

CID:5108058

tert-butyl N-(5-formylnorpinan-1-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate

- tert-butyl N-(5-formylnorpinan-1-yl)carbamate

-

- インチ: 1S/C13H21NO3/c1-11(2,3)17-10(16)14-13-6-4-5-12(7-13,8-13)9-15/h9H,4-8H2,1-3H3,(H,14,16)

- InChIKey: PZUFTHWXFXLAOX-UHFFFAOYSA-N

- ほほえんだ: O=CC12CCCC(C1)(C2)NC(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 337

- トポロジー分子極性表面積: 55.4

- 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl N-(5-formylnorpinan-1-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-250MG |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate |

2375178-76-8 | 95% | 250MG |

¥ 3,696.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-500MG |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate |

2375178-76-8 | 95% | 500MG |

¥ 6,164.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-5G |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate |

2375178-76-8 | 95% | 5g |

¥ 27,720.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-500mg |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate |

2375178-76-8 | 95% | 500mg |

¥6164.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-100.0mg |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate |

2375178-76-8 | 95% | 100.0mg |

¥2310.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-100mg |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate |

2375178-76-8 | 95% | 100mg |

¥2310.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-500.0mg |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate |

2375178-76-8 | 95% | 500.0mg |

¥6164.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-1G |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate |

2375178-76-8 | 95% | 1g |

¥ 9,240.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-100MG |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate |

2375178-76-8 | 95% | 100MG |

¥ 2,310.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-1g |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate |

2375178-76-8 | 95% | 1g |

¥9240.0 | 2024-04-22 |

tert-butyl N-(5-formylnorpinan-1-yl)carbamate 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

2375178-76-8 (tert-butyl N-(5-formylnorpinan-1-yl)carbamate) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2375178-76-8)tert-butyl N-(5-formylnorpinan-1-yl)carbamate

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):289.0/463.0/772.0/1158.0